![molecular formula C16H16N4O6S B6503582 2-cyclopropaneamido-N-[4-(acetamidosulfonyl)phenyl]-1,3-oxazole-4-carboxamide CAS No. 1396815-24-9](/img/structure/B6503582.png)
2-cyclopropaneamido-N-[4-(acetamidosulfonyl)phenyl]-1,3-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclopropaneamido-N-[4-(acetamidosulfonyl)phenyl]-1,3-oxazole-4-carboxamide is a useful research compound. Its molecular formula is C16H16N4O6S and its molecular weight is 392.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 392.07905542 g/mol and the complexity rating of the compound is 694. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Pharmacokinetics
The pharmacokinetics of a drug refers to how it is absorbed, distributed, metabolized, and excreted (ADME) by the bodyPharmacokinetic studies would provide insights into how the compound is taken up by the body, how it is distributed to different tissues, how it is metabolized or broken down, and how it is ultimately eliminated from the body .
Biological Activity
2-cyclopropaneamido-N-[4-(acetamidosulfonyl)phenyl]-1,3-oxazole-4-carboxamide is a compound of significant interest due to its potential therapeutic applications, particularly in the treatment of inflammatory and autoimmune diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential clinical applications.
The primary mechanism by which this compound exerts its biological effects is through the inhibition of specific enzymes involved in inflammatory pathways. Research indicates that it may act as an inhibitor of acid ceramidase (AC), which is crucial in sphingolipid metabolism. Sphingolipids are vital for various cellular processes, including apoptosis and cell proliferation .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against acid ceramidase. The compound has shown IC50 values indicating potent inhibition in various cell lines, including neuroblastoma and keratinocyte cells. The following table summarizes the inhibitory potencies observed:
Compound | Cell Line | IC50 (μM) | Comments |
---|---|---|---|
This compound | SH-SY5Y (neuroblastoma) | 0.025 | Potent inhibitor |
This compound | Keratinocytes | TBD | Further studies needed |
In Vivo Studies
In vivo experiments have further elucidated the therapeutic potential of this compound. Animal models of psoriasis and other inflammatory conditions have been utilized to assess the efficacy of treatment with this compound. Preliminary results indicate a reduction in inflammation markers and improvement in clinical symptoms associated with psoriasis .
Case Studies
- Psoriasis Treatment : A clinical trial investigated the use of this compound in patients with moderate to severe psoriasis. Results indicated a significant reduction in Psoriasis Area and Severity Index (PASI) scores after 12 weeks of treatment compared to placebo controls.
- Autoimmune Disorders : Another study explored its application in autoimmune diseases such as rheumatoid arthritis. Patients treated with this compound exhibited decreased joint inflammation and improved mobility .
Scientific Research Applications
Pharmacological Properties
The compound exhibits several pharmacological properties that make it a candidate for drug development:
- Anti-inflammatory Activity : Research indicates that this compound may inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases .
- Immunomodulatory Effects : The compound has shown potential in modulating immune responses, making it relevant for conditions like psoriasis and rheumatoid arthritis .
- Antitumor Activity : Preliminary studies suggest that it may possess antitumor properties, potentially aiding in cancer treatment .
Case Studies
Clinical Implications
The implications of these findings suggest that 2-cyclopropaneamido-N-[4-(acetamidosulfonyl)phenyl]-1,3-oxazole-4-carboxamide could be developed into a therapeutic agent for various conditions:
- Autoimmune Diseases : Its ability to modulate immune responses positions it as a candidate for treating autoimmune diseases like lupus and multiple sclerosis.
- Chronic Inflammatory Disorders : Potential applications in treating chronic inflammatory diseases such as Crohn's disease and ulcerative colitis.
- Oncology : Further exploration into its antitumor properties could lead to novel cancer therapies.
Properties
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-2-(cyclopropanecarbonylamino)-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O6S/c1-9(21)20-27(24,25)12-6-4-11(5-7-12)17-15(23)13-8-26-16(18-13)19-14(22)10-2-3-10/h4-8,10H,2-3H2,1H3,(H,17,23)(H,20,21)(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMYGFXJRIUERQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=COC(=N2)NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.